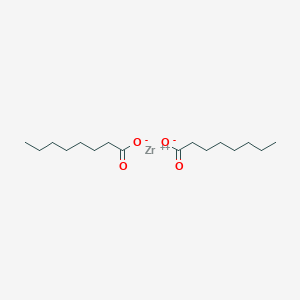
Octanoic acid, zirconium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octanoic acid, zirconium salt, also known as zirconium octanoate, is a chemical compound that has gained significant attention in scientific research. It is a coordination compound of zirconium, a transition metal, and octanoic acid, a fatty acid. The compound has been widely studied for its potential in various applications, including as a catalyst, a polymerization agent, and a corrosion inhibitor.
Mécanisme D'action
The mechanism of action of octanoic acid, Octanoic acid, zirconium salt salt is not fully understood. However, it is believed that the compound acts as a Lewis acid catalyst, facilitating the polymerization of olefins and the synthesis of polyesters. It may also interact with metal surfaces to form a protective layer that inhibits corrosion.
Effets Biochimiques Et Physiologiques
Octanoic acid, Octanoic acid, zirconium salt salt has not been extensively studied for its biochemical and physiological effects. However, it is considered to be relatively non-toxic and is not known to have any significant adverse effects on human health.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of octanoic acid, Octanoic acid, zirconium salt salt is its versatility in various applications. It can be used as a catalyst, a polymerization agent, and a corrosion inhibitor. It is also relatively easy to synthesize and handle in the laboratory. However, one limitation of the compound is its limited solubility in water, which may make it difficult to use in certain applications.
Orientations Futures
There are several potential future directions for research on octanoic acid, Octanoic acid, zirconium salt salt. One area of interest is its potential as a drug delivery system, particularly for the targeted delivery of anticancer drugs. Another area of research is the development of new synthesis methods and the optimization of existing methods for the production of high-quality, pure samples of the compound. Additionally, further investigation into the mechanism of action and biochemical and physiological effects of the compound may provide valuable insights into its potential applications in various fields.
Méthodes De Synthèse
Octanoic acid, Octanoic acid, zirconium salt salt can be synthesized through the reaction of Octanoic acid, zirconium salt tetrachloride with octanoic acid in the presence of a base such as triethylamine. The resulting compound is a white or yellowish powder that is soluble in organic solvents such as ethanol and toluene.
Applications De Recherche Scientifique
Octanoic acid, Octanoic acid, zirconium salt salt has been extensively studied for its potential in catalysis, particularly in the polymerization of olefins and the synthesis of polyesters. It has also been investigated as a corrosion inhibitor for metals such as steel and aluminum. In addition, the compound has shown promise in biomedical applications, including as a drug delivery system and as a coating for medical implants.
Propriétés
Numéro CAS |
18312-04-4 |
|---|---|
Nom du produit |
Octanoic acid, zirconium salt |
Formule moléculaire |
C32H60O8Zr |
Poids moléculaire |
377.63 g/mol |
Nom IUPAC |
octanoate;zirconium(2+) |
InChI |
InChI=1S/2C8H16O2.Zr/c2*1-2-3-4-5-6-7-8(9)10;/h2*2-7H2,1H3,(H,9,10);/q;;+2/p-2 |
Clé InChI |
OFYFURKXMHQOGG-UHFFFAOYSA-J |
SMILES |
CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Zr+2] |
SMILES canonique |
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Zr+4] |
Autres numéros CAS |
18312-04-4 |
Pictogrammes |
Health Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



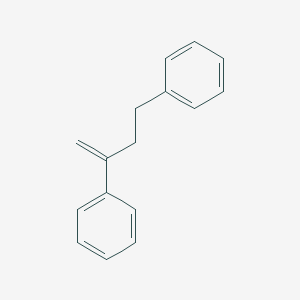






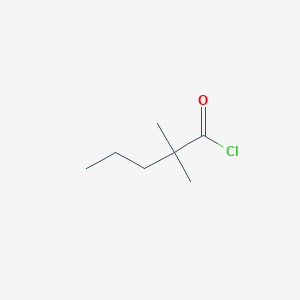


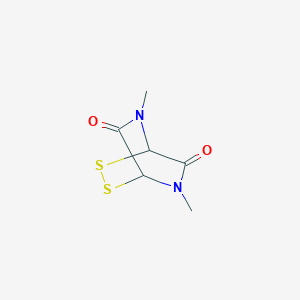
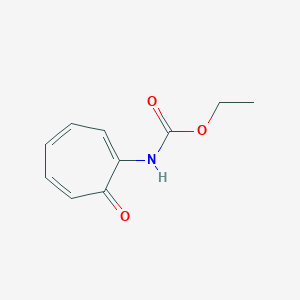
![3-[(2-Methyl-1-oxopropyl)amino]-2-butenamide](/img/structure/B97718.png)
![3-cyclopentyl-N,N-dimethyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B97719.png)